N-[4-(2-chlorophenoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(2-chlorophenoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-10(17)16-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)15/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXRBDUOTIORAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 2 Chlorophenoxy Phenyl Acetamide
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For N-[4-(2-chlorophenoxy)phenyl]acetamide, two primary strategic disconnections are considered, focusing on the formation of the amide bond and the diaryl ether bond.
Amide Bond Disconnection (C-N bond): This is the most common and direct approach. The amide bond is disconnected to yield 4-(2-chlorophenoxy)aniline (B1583174) and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This strategy places the formation of the amide as the final step in the synthesis.
Ether Bond Disconnection (C-O bond): This approach involves the disconnection of the diaryl ether linkage. This leads to N-(4-hydroxyphenyl)acetamide (paracetamol) and a 2-chlorophenyl halide. This route would typically involve a nucleophilic aromatic substitution or a metal-catalyzed etherification reaction as the key bond-forming step.
These two disconnections give rise to the primary synthetic pathways discussed in the following sections.
Classical Synthetic Approaches
Classical methods for the synthesis of this compound rely on well-established, fundamental organic reactions.
The formation of the amide bond is a cornerstone of this synthesis. Following the C-N disconnection strategy, the precursor 4-(2-chlorophenoxy)aniline is acylated.
A straightforward method is the direct acylation using highly reactive acetylating agents. nih.goverciyes.edu.tr For instance, reacting 4-(2-chlorophenoxy)aniline with acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acidic byproduct, affords the target compound. nih.goverciyes.edu.tr
Alternatively, the amide can be formed from the less reactive acetic acid by using a coupling reagent. These reagents activate the carboxylic acid, facilitating the attack by the amine. A variety of such reagents are available, with phosphonium- and uronium-based reagents being particularly effective. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) is a common example of a uronium-based coupling agent. The general process involves the in-situ formation of an active ester of acetic acid, which then readily reacts with 4-(2-chlorophenoxy)aniline.
Table 1: Common Amidation Reagents and Conditions
| Reagent Type | Example Reagent | Typical Conditions |
|---|---|---|
| Acid Halide | Acetyl Chloride | Inert solvent (e.g., DCM, Toluene), often with a base (e.g., Pyridine, Triethylamine) |
| Acid Anhydride | Acetic Anhydride | Can be neat or in a solvent, sometimes with a catalyst (e.g., DMAP) |
The formation of the diaryl ether linkage is another critical step, central to the C-O disconnection strategy. The classical method for this transformation is the Ullmann condensation. synarchive.comwikipedia.org This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. synarchive.comwikipedia.org
In the context of synthesizing this compound, this could involve the reaction of N-(4-hydroxyphenyl)acetamide with a 1-halo-2-chlorobenzene (e.g., 1-bromo-2-chlorobenzene (B145985) or 1-iodo-2-chlorobenzene). Traditional Ullmann conditions are often harsh, requiring high temperatures (typically >150 °C), polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper powder or copper salts. wikipedia.org
Table 2: Typical Conditions for Classical Ullmann Ether Synthesis
| Component | Example | Role |
|---|---|---|
| Aryl Halide | 1-Bromo-2-chlorobenzene | Electrophile |
| Phenol | N-(4-hydroxyphenyl)acetamide | Nucleophile |
| Copper Source | Copper(I) oxide, Copper powder | Catalyst |
| Base | Potassium Carbonate, Cesium Carbonate | Proton scavenger |
| Solvent | DMF, NMP, Nitrobenzene | High-boiling polar solvent |
A complete synthesis often involves a sequence of reactions to build the molecule from simpler starting materials. A plausible multi-step synthesis for this compound, starting from more basic precursors, can be designed.
One common sequence involves:
Etherification: An Ullmann condensation between 4-nitrophenol (B140041) and 1-bromo-2-chlorobenzene to form 1-chloro-2-(4-nitrophenoxy)benzene.
Reduction: The nitro group of the intermediate is reduced to an amine. This is typically achieved using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl, or iron in acetic acid). researchgate.net This step yields the key intermediate, 4-(2-chlorophenoxy)aniline.
Acetylation: The final step is the acylation of the newly formed amine using acetyl chloride or acetic anhydride to produce this compound. nih.gov
This sequence demonstrates the derivatization of intermediates, where one functional group (the nitro group) is transformed into another (the amine group) to enable the final bond formation.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern organic synthesis emphasizes the development of more efficient, selective, and environmentally benign methods.
Significant advances have been made in the metal-catalyzed reactions relevant to the synthesis of this compound.
For the diaryl ether synthesis, ligand-accelerated Ullmann-type reactions have been developed. These methods use catalytic amounts of a copper source along with a chelating ligand. acs.orgorganic-chemistry.org The ligand enhances the solubility and reactivity of the copper catalyst, allowing the reaction to proceed under much milder conditions (e.g., 80-110 °C) and with lower catalyst loadings. organic-chemistry.orgnih.gov This represents a significant "greening" of the classical Ullmann condensation by reducing energy consumption and waste. mdpi.com
For the amide bond formation, the Buchwald-Hartwig amination has emerged as a powerful palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org While typically used to form C-N bonds from aryl halides and amines, variations of this methodology can be used for transamidation or coupling of amides. rsc.orgnih.gov This catalytic approach offers a milder alternative to traditional methods and exhibits broad functional group tolerance. libretexts.orgnumberanalytics.com The development of specialized phosphine (B1218219) ligands has been crucial to the success and wide applicability of this reaction. wikipedia.org
Table 3: Comparison of Classical vs. Advanced Synthetic Methods
| Transformation | Classical Method | Advanced Catalytic Method | Advantages of Advanced Method |
|---|---|---|---|
| Ether Synthesis | Ullmann Condensation | Ligand-Accelerated Ullmann Coupling acs.orgorganic-chemistry.org | Milder reaction temperatures, lower catalyst loading, higher yields, broader substrate scope. organic-chemistry.orgnih.gov |
| Amide Synthesis | Acylation with acid chlorides/anhydrides | Buchwald-Hartwig Amination wikipedia.orgnumberanalytics.com | High functional group tolerance, catalytic process, often milder conditions. libretexts.org |
The adoption of these advanced catalytic systems aligns with the principles of green chemistry by promoting atom economy, reducing energy-intensive conditions, and replacing stoichiometric reagents with catalytic alternatives. mdpi.comresearchgate.net Furthermore, research into solvent-free reaction conditions, for example by performing acetylations neat or via mechanochemical grinding, further reduces the environmental impact of the synthesis. nih.govmdpi.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.netnih.gov This is attributed to the efficient and uniform heating of the reaction mixture. researchgate.net For the synthesis of this compound, microwave irradiation can be effectively applied to both the diaryl ether formation and the subsequent amidation step.
In a potential microwave-assisted Ullmann-type condensation, a mixture of 4-aminophenol (B1666318), 1-chloro-2-nitrobenzene, and a base such as anhydrous potassium carbonate could be subjected to microwave irradiation in a solvent like dimethylformamide (DMF). nih.gov This approach can significantly reduce the reaction time from hours to minutes. For instance, similar reactions have been reported to proceed within 3-6 minutes under microwave irradiation, achieving excellent yields. nih.gov
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is also amenable to microwave assistance. researchgate.net The coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand can be significantly accelerated. numberanalytics.com For example, the reaction of 4-phenoxyaniline (B93406) with an acetylating agent could be expedited under microwave conditions.
The final acetylation step can also be performed efficiently under microwave irradiation. The reaction of 4-(2-chlorophenoxy)aniline with acetic anhydride in a solvent like glacial acetic acid can be completed in a much shorter time compared to conventional heating. nih.gov
Table 1: Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis for a Key Synthetic Step (Ullmann-type etherification)
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 18 hours nih.gov | 5-15 minutes researchgate.net |
| Temperature | 100 °C nih.gov | 100-150 °C researchgate.net |
| Yield | ~86% nih.gov | Often >90% researchgate.netnih.gov |
| Energy Input | High and prolonged | Lower and rapid |
| Solvent | DMF nih.gov | Often solvent-free or minimal solvent researchgate.net |
This table presents illustrative data based on analogous reactions and general principles of microwave synthesis, as specific data for the target compound is not available.
Flow Chemistry Applications for Scalability
Flow chemistry, or continuous flow synthesis, offers significant advantages for the production of fine chemicals and pharmaceuticals, including improved safety, better heat and mass transfer, and enhanced scalability compared to batch processes. The synthesis of this compound can be adapted to a flow chemistry setup, particularly for the key bond-forming reactions.
The Buchwald-Hartwig amination has been successfully implemented in flow reactors. A solution of the aryl halide, amine, catalyst, and a soluble organic base can be pumped through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. researchgate.net The use of soluble bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is advantageous in flow systems as it avoids the formation of solid byproducts that can clog the reactor.
Similarly, the Ullmann condensation can be translated to a flow process. A packed-bed reactor containing a copper-based catalyst can be used to continuously produce the diaryl ether intermediate. The scalability of this approach allows for the efficient production of larger quantities of the desired product.
The acetylation step can also be performed in a flow system by mixing a stream of the aniline (B41778) derivative with a stream of the acetylating agent in a suitable reactor. This allows for precise control over reaction time and temperature, leading to a more consistent product quality.
Table 2: Potential Parameters for Flow Chemistry Synthesis of an N-aryl Acetamide (B32628)
| Parameter | Value Range |
| Reactor Type | Packed-bed or coil reactor |
| Catalyst (for C-N/C-O coupling) | Immobilized Palladium or Copper catalyst |
| Flow Rate | 0.1 - 10 mL/min |
| Temperature | 80 - 150 °C |
| Pressure | 10 - 20 bar |
| Residence Time | 5 - 60 minutes |
This table illustrates potential parameters for a flow synthesis based on general principles and data from analogous reactions.
Optimization of Reaction Parameters for Yield and Purity Enhancement
To maximize the yield and purity of this compound, systematic optimization of various reaction parameters is crucial. This is particularly important for the transition metal-catalyzed coupling reactions.
Catalyst and Ligand Selection: In the Buchwald-Hartwig amination, the choice of palladium catalyst and phosphine ligand is critical. For aryl chlorides, which are generally less reactive than bromides or iodides, more electron-rich and sterically bulky ligands such as RuPhos or XPhos often provide better results. nih.gov For the Ullmann condensation, copper(I) salts like CuI or Cu₂O are commonly used, and the addition of a ligand such as a diamine or a β-diketone can significantly improve the reaction rate and yield.
Base: The choice of base is another important factor. For the Buchwald-Hartwig reaction, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium hexamethyldisilazide (KHMDS) are often employed. nih.gov In the Ullmann condensation, cesium carbonate (Cs₂CO₃) has been shown to be highly effective.
Solvent: The solvent can have a significant impact on the reaction outcome. Aprotic polar solvents like toluene, dioxane, or DMF are commonly used for both Buchwald-Hartwig and Ullmann reactions. The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction temperature.
Temperature: The reaction temperature is a key parameter to control. While microwave irradiation can significantly increase the reaction rate at elevated temperatures, conventional heating often requires temperatures in the range of 80-120 °C for these coupling reactions. researchgate.net
Table 3: Key Parameters for Optimization of a Buchwald-Hartwig Amination
| Parameter | Variable | Impact on Reaction |
| Catalyst Loading | 0.5 - 5 mol% | Affects reaction rate and cost |
| Ligand | XPhos, RuPhos, etc. | Influences catalytic activity and substrate scope |
| Base | NaOtBu, KHMDS, Cs₂CO₃ | Affects deprotonation of the amine and catalyst activity |
| Solvent | Toluene, Dioxane, DMF | Influences solubility and reaction temperature |
| Temperature | 80 - 120 °C | Affects reaction rate and side product formation |
This table outlines key parameters for optimization based on general knowledge of the Buchwald-Hartwig reaction.
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is fundamental for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of individual atoms.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in N-[4-(2-chlorophenoxy)phenyl]acetamide would produce a distinct signal in the ¹³C NMR spectrum, allowing for the identification of all carbon environments, including those in the phenyl rings, the ether linkage, and the acetamide (B32628) moiety. Despite the utility of this technique, a specific ¹³C NMR spectrum for the compound was not found in the available literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal direct and long-range correlations between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms. A search for these 2D NMR analyses for this compound did not return any relevant experimental data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the precise elemental formula. This would be essential to confirm the composition of this compound as C₁₄H₁₂ClNO₂. No published HRMS data for this compound could be located.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. This technique provides detailed structural information by revealing the compound's fragmentation pathways. An MS/MS analysis would help to confirm the connectivity of the 2-chlorophenoxy group, the phenyl ring, and the acetamide substituent. However, specific MS/MS fragmentation data for this compound is not available in the reviewed sources.
Infrared (IR) Spectroscopy for Functional Group Identification
Key functional groups and their anticipated vibrational frequencies include the N-H stretching of the secondary amide, the C=O (Amide I) stretching, and the N-H bending (Amide II) vibrations. Additionally, the aromatic C-H and C=C stretching vibrations, the asymmetric and symmetric C-O-C stretching of the ether linkage, and the C-Cl stretching of the chlorophenyl group would be present in the spectrum.
The precise wavenumbers for these vibrations are influenced by the electronic environment of the functional groups. For instance, the position of the C=O stretching band can be affected by hydrogen bonding and the electronic nature of the substituents on the aromatic rings. Similarly, the N-H stretching frequency can indicate the extent of intermolecular hydrogen bonding in the solid state.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide | N-H stretch | 3300 - 3500 |
| Aromatic | C-H stretch | 3000 - 3100 |
| Amide | C=O stretch (Amide I) | 1650 - 1700 |
| Amide | N-H bend (Amide II) | 1500 - 1550 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Ether | C-O-C asymmetric stretch | 1200 - 1275 |
| Ether | C-O-C symmetric stretch | 1000 - 1100 |
| Aryl Halide | C-Cl stretch | 700 - 850 |
This table presents expected wavenumber ranges based on spectroscopic data for analogous compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related N-phenylacetamide derivatives provides insight into the likely solid-state conformation and packing. nih.govresearchgate.netznaturforsch.comresearchgate.netresearchgate.netresearchgate.netmdpi.comeurjchem.com
In the solid state, N-aryl acetamides commonly exhibit a planar amide group. nih.gov The crystal packing is often dominated by intermolecular N-H···O hydrogen bonds, which link the molecules into chains or more complex networks. The conformation of the molecule, particularly the dihedral angles between the aromatic rings and the amide plane, is influenced by the nature and position of the substituents.
Table 2: Representative Crystallographic Data for Structurally Related N-Phenylacetamide Derivatives
| Compound | Crystal System | Space Group | Key Features |
| N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide | Monoclinic | P2₁/c | Intermolecular N-H···O and C-H···O hydrogen bonds forming infinite chains. researchgate.net |
| N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide | Monoclinic | P2/c | Intramolecular C-H···O and N-H···O hydrogen bonds. researchgate.net |
| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | Data not specified | Data not specified | Comparison of molecular conformations and supramolecular assembly in halogenated C,N-diarylacetamides. researchgate.net |
| N-Substituted Benzamides | Various | Various | Discussion of chemoselective selenation/reduction and representative single crystal X-ray structures. mdpi.com |
This table provides examples of crystallographic data for analogous compounds to illustrate common structural motifs.
Theoretical and Computational Investigations of N 4 2 Chlorophenoxy Phenyl Acetamide
Quantum Chemical Calculations of Electronic and Molecular Properties
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of N-[4-(2-chlorophenoxy)phenyl]acetamide. A notable study in this area utilized the B3LYP functional with the 6-311++G(d,p) basis set to perform a detailed analysis of the compound.
The electronic structure of a molecule is key to understanding its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO is primarily located over the chlorophenoxy group, while the LUMO is distributed across the acetamide (B32628) and the adjacent phenyl ring. This distribution indicates that the chlorophenoxy moiety is the principal site for electrophilic attack, whereas the other part of the molecule is more susceptible to nucleophilic attack.
The calculated energies of these orbitals and the resulting energy gap are summarized in the table below. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.54 |
| Energy Gap (ΔE) | 4.71 |
Data derived from computational studies.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic reactivity. The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.
In the case of this compound, the MEP analysis reveals that the most negative potential is concentrated around the oxygen atom of the carbonyl group in the acetamide moiety. This indicates a high electron density, making it a likely site for interaction with electrophiles. The regions of positive potential are primarily located around the amide hydrogen atom, suggesting it is a potential site for nucleophilic attack. The aromatic rings exhibit intermediate potential values.
The geometry of this compound has been optimized using DFT calculations to determine its most stable three-dimensional structure. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. The optimized geometry reveals that the molecule is not planar. The two phenyl rings are twisted with respect to each other, which is a common feature in such diaryl ether structures, primarily due to the steric hindrance and electronic repulsion between the rings and the ether linkage. The acetamide group is also oriented at a specific angle relative to the phenyl ring to which it is attached.
A comparison of key optimized geometrical parameters from computational studies is presented below.
| Bond/Angle | Calculated Value |
| C-O (ether) Bond Length | ~1.37 Å |
| C-N (amide) Bond Length | ~1.36 Å |
| C=O (amide) Bond Length | ~1.23 Å |
| Phenyl-O-Phenyl Bond Angle | ~118° |
| Dihedral Angle (between rings) | Varies with conformation |
Note: These are representative values and can vary slightly based on the computational method and basis set used.
Molecular Dynamics Simulations for Conformational Landscape and Solvation
Despite a comprehensive search of scientific literature, specific studies focusing on the molecular dynamics simulations of this compound to explore its full conformational landscape and solvation properties could not be identified. Such studies would be valuable to understand the dynamic behavior of the molecule in different solvent environments and its flexibility, which are crucial for predicting its interactions with biological systems.
Molecular Docking Studies (if related to a specific biochemical target)
A thorough review of available research indicates a lack of specific molecular docking studies performed on this compound against any particular biochemical target.
Consequently, due to the absence of molecular docking studies, there are no published predictions of the specific interactions between this compound and any biomacromolecules. Docking studies would be necessary to hypothesize its binding mode, affinity, and potential biological activity in the context of a specific protein target.
Theoretical Binding Affinity Estimation
Theoretical binding affinity estimation, primarily through molecular docking simulations, is a computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. This method is pivotal in screening virtual compound libraries and in understanding the molecular basis of ligand-receptor interactions.
While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on closely related analogues provides significant insights into how this class of compounds may interact with various biological targets. For instance, molecular docking studies have been performed on phenoxy acetamide derivatives targeting enzymes such as monoamine oxidase (MAO) and succinate (B1194679) dehydrogenase (SDH).
In a study on novel acetamide derivatives as potential monoamine oxidase A (MAO-A) inhibitors, molecular docking was used to predict the binding affinities of 40 designed compounds. researchgate.net The results identified several promising candidates with strong binding energies. For example, a phenyl sulphanyl derivative bearing a chlorobenzyl amino moiety exhibited a high binding affinity with a binding energy of -8.3 kcal/mol, which was more potent than the standard inhibitor clorgyline (-7.6 kcal/mol). researchgate.net Such studies underscore the utility of computational methods in estimating the binding potential of acetamide-based compounds.
Another investigation focused on the synthesis and molecular docking of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as a potential anticancer agent targeting the VEGFR receptor. researchgate.net This highlights the versatility of the phenoxy acetamide scaffold in interacting with different enzyme families. Similarly, docking studies of 2-((2-hydroxyphenyl)methylamino)acetamide derivatives against the SDH enzyme suggested it as a potential target for their observed fungicidal activity. nih.gov These examples collectively suggest that the this compound scaffold is amenable to forming stable complexes with various protein targets, and its binding affinity can be modulated by substitutions on the phenoxy and phenylacetamide rings.
The theoretical binding affinity of a compound is influenced by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, the ether oxygen of the chlorophenoxy group and the carbonyl oxygen and N-H group of the acetamide linker are all potential hydrogen bond acceptors and donors. The aromatic rings can participate in hydrophobic and π-π stacking interactions within the receptor's binding pocket.
Table 1: Representative Theoretical Binding Affinities of Acetamide Analogues This table presents data from studies on analogues to illustrate the range of binding affinities observed for this class of compounds.
| Compound Class | Target Protein | Method | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Phenyl sulphanyl acetamide derivative | MAO-A | Molecular Docking | -8.3 |
| Clorgyline (Standard) | MAO-A | Molecular Docking | -7.6 |
Data sourced from a molecular docking study on novel acetamide derivatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of unsynthesized compounds and for optimizing lead structures. Several QSAR studies have been conducted on analogues of this compound, providing a framework for understanding how structural modifications influence their biological effects. ijpacr.comresearchgate.netresearchgate.netnih.gov
A notable 2D-QSAR study was performed on a series of 31 substituted 2-phenoxy-N-phenylacetamide derivatives as inhibitors of hypoxia-inducible factor-1 (HIF-1), a key target in cancer therapy. ijpacr.com The study utilized multiple linear regression (MLR) to develop a statistically significant model. The best 2D-QSAR model demonstrated a high correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933, indicating good internal predictive ability. ijpacr.com The external predictive ability (pred_r²) was 0.7128. ijpacr.com The key molecular descriptors identified in this model were:
SssNHE-index: An electrotopological state descriptor for the >NH group.
slogp: The logarithm of the octanol/water partition coefficient, representing hydrophobicity.
T_O_N_1: A 2D descriptor related to the topological distance between oxygen and nitrogen atoms.
T_2_Cl_1: A 2D descriptor related to the topological distance between two chlorine atoms. ijpacr.com
This QSAR model suggests that the biological activity of these compounds is influenced by a combination of electronic, hydrophobic, and topological features. The significance of descriptors related to heteroatoms (N, O) and substituents (Cl) highlights the importance of the specific arrangement of these functional groups for HIF-1 inhibitory activity. ijpacr.com
In another QSAR study focusing on N-(1-benzylpiperidin-4-yl)phenylacetamide analogues as sigma1 receptor ligands, it was found that substitutions on the phenylacetamide aromatic ring significantly influenced binding affinity. nih.gov Generally, 3-substituted compounds showed higher affinity compared to their 2- or 4-substituted counterparts. nih.gov Halogen substitutions were found to increase affinity for sigma2 receptors while maintaining a similar affinity for sigma1 receptors. nih.gov This indicates that the position and nature of substituents are critical determinants of both potency and selectivity.
Furthermore, QSAR studies on phenoxyacetamide derivatives as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) have also been reported. researchgate.netresearchgate.net These studies help in designing selective inhibitors for these enzymes, which are important targets for neurological disorders. A study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors also successfully used 2D autocorrelation descriptors to model their inhibitory activity, further demonstrating the broad applicability of QSAR in understanding the activity of acetamide-based compounds. nih.gov
Table 2: Statistical Validation of a 2D-QSAR Model for 2-Phenoxy-N-phenylacetamide Analogues This table summarizes the statistical quality of a QSAR model developed for HIF-1 inhibitors.
| Parameter | Value | Description |
|---|---|---|
| r² (Correlation Coefficient) | 0.9469 | Measures the goodness of fit of the model. |
| q² (Cross-validated r²) | 0.8933 | Measures the internal predictive ability of the model. |
| pred_r² (External validation r²) | 0.7128 | Measures the external predictive ability on a test set. |
| F-test | 99.49 | Statistical test of the model's significance. |
Data sourced from a 2D-QSAR analysis of HIF-1 inhibitors. ijpacr.com
Mechanistic Investigations of Biological Interactions Non Clinical/in Vitro Focus
Target Identification and Validation in Biochemical Systems
No studies detailing the direct enzymatic inhibition or activation by N-[4-(2-chlorophenoxy)phenyl]acetamide in cell-free or lysate systems were identified. Such assays are crucial for determining the specific molecular targets of a compound. semanticscholar.org For instance, in related research, the inhibitory effects of compounds on enzymes like urease are quantified by determining the IC50 value, which indicates the concentration of the inhibitor required to reduce enzyme activity by 50%. semanticscholar.org
There is currently no available data from in vitro receptor binding studies for this compound. These types of studies are essential for understanding if a compound interacts with specific cellular receptors. nih.gov Methodologies such as Scintillation Proximity Assays (SPA) and filtration binding assays are commonly employed to characterize the binding affinity of a compound to its receptor. nih.gov
Cellular Pathway Modulation Investigations (In Vitro Models)
No published research was found that utilizes cell-based reporter assays to investigate the effects of this compound on cellular pathways. Reporter assays, such as those using β-lactamase or fluorescent proteins, are valuable tools for monitoring the activation or inhibition of specific signaling pathways within a cell in response to a compound. thermofisher.com
Specific data on how this compound affects protein expression or localization in cell lines is not available. Proteomics studies on other compounds, such as 4-amino-2-trifluoromethyl-phenyl retinate, have been used to identify changes in protein expression that are critical to understanding a compound's mechanism of action. researchgate.net Research on the related compound PPOAC-Bz has shown that it can alter the expression of several osteoclast-specific marker genes. nih.gov
There is no available data from gene expression analyses, such as single-cell RNA-Seq, to determine the effects of this compound in cellular models. elifesciences.org Such analyses are critical for understanding the broader transcriptional changes induced by a compound. elifesciences.orgnih.gov For example, studies on PPOAC-Bz have demonstrated its ability to alter the mRNA expression of key genes involved in osteoclastogenesis. nih.gov
Elucidation of Mode of Action at the Molecular Level
The precise molecular mechanisms underlying the biological activities of this compound remain an area of active investigation, with current understanding largely inferred from the behavior of structurally related compounds. The presence of the acetamide (B32628) and chlorophenoxy moieties suggests potential for specific interactions with biological macromolecules.
Current research into compounds structurally similar to this compound suggests that its interactions with biological targets are likely to be non-covalent in nature. This is based on the chemical structure of the molecule, which lacks readily reactive electrophilic groups that would typically be associated with covalent bond formation with nucleophilic residues in proteins.
Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are likely to dominate the binding profile of this compound. The acetamide group can act as both a hydrogen bond donor and acceptor, while the aromatic rings and the ether linkage can participate in hydrophobic and π-stacking interactions within a protein's binding pocket.
While the chloro-substituent on the phenoxy ring can influence the electronic properties of the molecule and potentially participate in halogen bonding, it does not typically confer the reactivity required for covalent modification of biological targets under physiological conditions. Studies on other N-arylacetamide derivatives have also pointed towards non-covalent binding mechanisms. For instance, certain N-arylacetamides have been investigated as urease inhibitors, with molecular docking studies suggesting that the interactions are primarily non-covalent.
The potential for this compound to act as an allosteric modulator has not yet been specifically investigated. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance or diminish the receptor's response to its endogenous ligand.
Given the structural diversity of known allosteric modulators, it is plausible that a molecule with the physicochemical properties of this compound could exhibit such activity. However, without experimental data from specific allosteric modulation assays, any discussion of this compound's potential in this area remains speculative. Future research, including high-throughput screening against receptors known to be susceptible to allosteric modulation, would be necessary to explore this possibility.
Selectivity and Specificity Profiling in Multitarget Biological Assays
The selectivity and specificity of a compound are crucial determinants of its therapeutic potential and safety profile. While comprehensive profiling of this compound is not yet available in the public domain, studies on analogous compounds provide insights into the potential for selectivity within this chemical class.
For example, derivatives of 2-phenoxy-N-phenylacetamide have been identified as possessing antitubercular activity, suggesting a degree of selectivity for mycobacterial targets over host cells. mdpi.com In one study, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing potent and selective inhibition. mdpi.com
The following table summarizes the antitubercular activity of selected 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives against M. tuberculosis H37Rv.
| Compound | MIC (µg/mL) |
|---|---|
| Derivative 1 | 4 |
| Derivative 2 | 8 |
| Derivative 3 | 16 |
| Derivative 4 | 32 |
| Derivative 5 | 64 |
Furthermore, other research on related structures, such as 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has demonstrated high affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov This highlights that modifications to the N-phenylacetamide scaffold can lead to highly selective ligands for specific receptor subtypes.
The selectivity of this compound would need to be determined through extensive in vitro profiling against a broad panel of receptors, enzymes, and ion channels. Such studies would be essential to identify its primary biological target(s) and to anticipate any potential off-target effects.
Structure Activity Relationship Sar Studies on N 4 2 Chlorophenoxy Phenyl Acetamide Analogues
Design Principles for Analogue Synthesis
The design of new analogues of N-[4-(2-chlorophenoxy)phenyl]acetamide is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. These principles include bioisosteric replacement, strategic placement of substituents to probe electronic and steric effects, and larger modifications to the core molecular scaffolds.
Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity. In the development of analogues related to the phenoxyacetamide scaffold, linkers such as ether, thioether, and amine have been explored. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, the ether linkage (X=O) was compared with sulfur (X=S), amine (X=NH), and N-methylamine (X=NMe) linkers to assess the impact on inhibitory activity.
The electronic and steric properties of substituents on the phenyl rings and modifications to the amide linker are critical for modulating biological activity.
Chlorophenoxy Ring : Studies on related phenoxyacetamide inhibitors have shown that the nature and position of substituents on the phenoxide ring significantly influence activity. The introduction of electron-withdrawing groups such as fluoro, chloro, trifluoromethyl, and trifluoromethoxy is a common strategy. In one study, analogues with these substituents at various positions on a phenyl ring were generally found to be potent, with 2-chloro, 4-chloro, and 4-trifluoromethyl substitutions showing improved potency over the initial hit compound mdpi.com. Conversely, replacing a para-chloro group with a trifluoromethyl group, while retaining activity, resulted in lower potency, highlighting the specific role of the chloro substituent acs.org.
Phenylacetamide Ring : The substitution pattern on the N-phenyl ring of the acetamide (B32628) moiety also plays a crucial role. Studies on N-(substituted phenyl)-2-chloroacetamides revealed that biological activity varies depending on the position of substituents nih.gov. Halogenated para-substituted phenyl rings, such as N-(4-chlorophenyl) and N-(4-fluorophenyl), were among the most active in a series, an effect attributed to high lipophilicity which may enhance passage through cellular membranes nih.gov. In another series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety demonstrated higher cytotoxic effects against cancer cell lines than those with a methoxy group nih.gov.
Amide Linker : The substituent at the alpha-position of the amide is considered extremely important for activity. Research on phenoxyacetamide inhibitors demonstrated that removing the substituent entirely or adding a second small alkyl group abrogates all activity nih.gov.
Altering the core heterocyclic or aromatic structures (scaffold hopping) is a key strategy to explore new chemical space and improve properties. In the investigation of related acetamide structures, the phenyl core of the N-phenylacetamide moiety has been replaced with other rings like pyrimidine, pyridine, and pyrazine. This exploration revealed that the location of nitrogen heteroatoms within the core is critical for potency. For example, a pyridine analogue showed a 1.6-fold drop in activity compared to a pyrimidine version, while a pyrazine analogue was only a weak inhibitor, suggesting that the precise placement of nitrogen atoms affects the molecule's conformation and interaction with its target mdpi.com.
Synthesis and Characterization of Designed Analogues
The synthesis of this compound analogues typically involves multi-step reaction sequences. A common and crucial step is the formation of the amide bond. This is often achieved by coupling a carboxylic acid derivative with an amine.
One widely used method employs coupling agents like hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) in a solvent like dimethylformamide (DMF) mdpi.comnih.gov. For example, 2-(4-chlorophenoxy)-2-methylpropanoic acid can be activated with HATU and DIEA and then reacted with an appropriate amine to form the desired amide product mdpi.com.
Alternatively, the synthesis can proceed through the formation of an acid chloride. For instance, reacting a carboxylic acid with thionyl chloride can produce an acid chloride derivative, which is then reacted with a primary aromatic amine to yield the final N-phenyl-2-(phenyl-amino) acetamide derivatives in what is known as a Schotten-Baumann reaction ijper.org. Another approach involves the direct reaction of an amine with an acyl chloride, such as acetyl chloride, sometimes in a solvent-free reaction, to form the acetamide researchgate.netnih.gov.
The general synthetic pathway can be summarized as:
Preparation of the phenoxy-acid component : This involves reacting a substituted phenol (B47542) with an alpha-haloester (e.g., ethyl-2-bromopropionate) followed by hydrolysis of the ester to yield the carboxylic acid nih.gov.
Preparation of the amine component : This may involve multiple steps, such as the reduction of a nitro group on an aromatic ring to form the required aniline (B41778) derivative mdpi.comresearchgate.net.
Amide Coupling : The final step is the coupling of the carboxylic acid and the amine using standard peptide coupling reagents (like HATU or EDC/HOBt) or via an acid chloride intermediate mdpi.comnih.gov.
Following synthesis, the structures of the new analogues are confirmed using a range of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and mass spectrometry (MS), along with elemental analysis to ensure their purity and confirm their chemical identity ijper.orgresearchgate.netnih.govmdpi.com.
Comparative Biological Evaluation of Analogues (In Vitro)
The newly synthesized analogues undergo in vitro biological evaluation to determine their activity and establish SAR. The specific assays depend on the therapeutic target. For instance, analogues have been evaluated for their potential as anticancer agents, antifungal agents, or enzyme inhibitors.
In anticancer screenings, the cytotoxicity of compounds is often tested against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound required to inhibit cell growth by 50%.
Table 1: In Vitro Cytotoxicity of Phenylacetamide Analogues Against Cancer Cell Lines
| Compound | Substituent | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 8a | 2-Cl (on phenylacetamido ring) | Hela (cervical cancer) | 1.3 ± 0.14 | ijcce.ac.ir |
| 2b | m-NO₂ (on N-phenyl ring) | PC3 (prostate carcinoma) | 52 | nih.gov |
| 2c | p-NO₂ (on N-phenyl ring) | PC3 (prostate carcinoma) | 80 | nih.gov |
| 2c | p-NO₂ (on N-phenyl ring) | MCF-7 (breast cancer) | 100 | nih.gov |
| 16 | Not Specified | Caco-2 (colorectal adenocarcinoma) | 13 | mdpi.com |
| Imatinib | Reference Drug | PC3 (prostate carcinoma) | 40 | nih.gov |
| Doxorubicin | Reference Drug | Hela (cervical cancer) | Not Specified | ijcce.ac.ir |
This table is interactive and searchable.
Similarly, for antifungal activity, the minimum inhibitory concentration (MIC₈₀)—the lowest concentration of the compound that inhibits 80% of fungal growth—is determined.
Table 2: In Vitro Antifungal Activity of N'-Phenylhydrazide Analogues Against Candida albicans
| Compound | Fungus Strain | MIC₈₀ (µg/mL) | Reference |
|---|---|---|---|
| A11 | C. albicans SC5314 | 1.9 | mdpi.com |
| A11 | C. albicans 4395 (Fluconazole-resistant) | 4.0 | mdpi.com |
| A11 | C. albicans 5272 (Fluconazole-resistant) | 3.7 | mdpi.com |
| B14 | Not specified | Not specified | mdpi.com |
| D5 | Not specified | Not specified | mdpi.com |
This table is interactive and searchable.
These evaluations allow for direct comparison of the novel analogues with parent compounds or existing drugs, providing quantitative data to build a robust SAR model.
Derivation of Key Pharmacophoric Features and SAR Principles
By correlating the structural modifications of the analogues with their corresponding biological activities, key pharmacophoric features and overarching SAR principles can be derived. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity dovepress.com.
For the this compound scaffold and its relatives, several key SAR principles have been elucidated:
Importance of Aromatic and Heterocyclic Systems : The presence of aromatic rings is crucial. Scaffold hopping experiments have shown that replacing a phenyl ring with a pyrimidine can be beneficial, but the specific placement of heteroatoms is critical to maintaining or improving potency mdpi.com.
Role of the Amide Linker : The amide group acts as a key structural linker. The nature of the substituent at the α-position to the amide carbonyl is highly important for activity nih.gov.
Influence of Substituents on Phenyl Rings :
Electron-withdrawing groups (e.g., Cl, CF₃) on the phenoxy ring are generally well-tolerated and can enhance potency mdpi.com.
On the N-phenyl ring, para-substitution with halogen atoms often leads to increased activity, potentially by increasing lipophilicity nih.gov.
Pharmacophore Models : For related structures, computational studies have been used to generate pharmacophore hypotheses. For example, a reliable pharmacophoric hypothesis, DHH13, was generated for a series of 4H-chromene derivatives containing a chlorophenoxy-acetamide moiety, aiding in the design of new anticancer compounds nih.gov. These models help medicinal chemists design and develop more potent compounds by providing a blueprint of the necessary interactions with the biological target nih.govresearchgate.net.
These derived principles guide the subsequent rounds of drug design, focusing efforts on modifications most likely to yield compounds with superior biological profiles.
Advanced Analytical Methodologies for N 4 2 Chlorophenoxy Phenyl Acetamide Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For N-[4-(2-chlorophenoxy)phenyl]acetamide, various chromatographic techniques can be employed to assess its purity and for quantitative purposes.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment and quantification. A typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase.
Research findings indicate that for structurally similar compounds, reversed-phase HPLC is effective. The separation is typically achieved using a C18 column with a gradient elution of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
| Parameter | Typical Value/Condition |
| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its applicability would depend on its thermal stability and volatility. If the compound can be volatilized without degradation, GC can offer high resolution and speed. The use of a capillary column with a nonpolar stationary phase is common for such analyses.
In GC, the sample is injected into a heated inlet, where it is vaporized and swept onto the column by a carrier gas, typically helium or nitrogen. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A flame ionization detector (FID) is often used for quantification due to its wide linear range and sensitivity to organic compounds.
| Parameter | Typical Value/Condition |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |
| Detector | Flame Ionization Detector (FID) |
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be advantageous for the analysis of this compound, particularly for chiral separations if applicable, and for its "green" credentials due to the reduced use of organic solvents.
The technique is known for its high efficiency and speed. A co-solvent, such as methanol (B129727) or ethanol, is often added to the supercritical carbon dioxide to modify the mobile phase's polarity and enhance the elution of polar compounds. Detection can be achieved using various detectors, including UV and mass spectrometers.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a higher degree of specificity and sensitivity, making them indispensable for comprehensive analysis.
The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a gold standard for trace-level detection and structural identification. This technique is particularly valuable for the analysis of this compound in complex matrices, such as in environmental or biological samples. The HPLC separates the compound from the matrix, and the mass spectrometer provides sensitive detection and structural information.
In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the mass of the target compound is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
| Parameter | Typical Value/Condition |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ or [M-H]- for this compound |
| Product Ions | Specific fragments of the parent molecule |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. This technique is highly effective for the identification of volatile and semi-volatile impurities and degradation products that may be present in a sample of this compound.
After separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison with spectral libraries.
| Parameter | Typical Value/Condition |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 50-500 |
| Data Analysis | Library Search (e.g., NIST, Wiley) for identification |
Spectrophotometric Methods for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile, accessible, and non-destructive analytical technique widely employed for the quantitative analysis of organic compounds. youtube.com The principle of this method is rooted in the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. For this compound, the presence of chromophores—specifically the phenyl rings and the acetamide (B32628) group—allows for the absorption of UV radiation, making it amenable to spectrophotometric analysis. ucalgary.ca
The initial step in developing a spectrophotometric method is the selection of an appropriate solvent. The solvent must dissolve the analyte and be transparent in the wavelength range where the analyte absorbs. Given the aromatic and amide functionalities, this compound is expected to be soluble in common organic solvents such as ethanol, methanol, and acetonitrile. solubilityofthings.com Aqueous solutions may be used, potentially with pH adjustments or the use of co-solvents, to enhance solubility. solubilityofthings.com
To determine the optimal wavelength for quantification, a solution of this compound is scanned across the UV-Vis spectrum (typically 200–400 nm) to identify the wavelength of maximum absorbance (λmax). researchgate.net The λmax is a characteristic property of a compound under specific solvent conditions and provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. The aromatic nature of the compound suggests that a significant absorption peak would be observed in the UV region. researchgate.net
A calibration curve is then constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the predetermined λmax. youtube.com The plot of absorbance versus concentration should yield a straight line, the equation of which can be used to determine the concentration of unknown samples.
Interactive Table 1: Spectrophotometric Parameters for this compound Analysis
| Parameter | Value/Range | Details |
| λmax (Wavelength of Maximum Absorbance) | 200 - 300 nm (estimated) | The precise λmax must be determined experimentally in the chosen solvent. Aromatic amides typically exhibit n→π* transitions around 215 nm. ucalgary.ca |
| Suitable Solvents | Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO) | The compound is expected to have good solubility in polar organic solvents. solubilityofthings.com Water solubility is likely to be low. nih.gov |
| Molar Absorptivity (ε) | To be determined | A measure of how strongly the compound absorbs light at a specific wavelength. It is calculated from the slope of the calibration curve. |
| Linear Range | To be determined | The concentration range over which the absorbance is directly proportional to the concentration. |
Validation of Analytical Methods for Research Robustness and Reproducibility
The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. amsbiopharma.comeuropa.eu According to the International Council for Harmonisation (ICH) guidelines, several parameters must be evaluated to ensure the robustness and reproducibility of the method. slideshare.netich.org
Specificity: This ensures that the analytical signal is solely from the analyte of interest without interference from other components such as impurities, degradation products, or matrix components. youtube.com For spectrophotometric methods, this can be assessed by comparing the spectra of the pure compound with that of a mixture containing potential interferents.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by a linear regression analysis of the calibration curve, with the correlation coefficient (r²) being a key indicator of linearity. An r² value close to 1.0 is desirable.
Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. amsbiopharma.com It is often determined by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and expressing the result as a percentage recovery.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. amsbiopharma.com It is usually expressed as the relative standard deviation (RSD) and is considered at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. ich.org
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment. ich.org
Limit of Detection (LOD): This is the lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. ich.org
Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. ich.org
Robustness: Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as a slight change in solvent composition or pH. ich.org This provides an indication of the method's reliability during normal usage.
Interactive Table 2: Typical Validation Parameters for a Spectrophotometric Method for this compound
| Validation Parameter | Typical Acceptance Criteria | Purpose in Research |
| Specificity | No interference at λmax | Ensures that the measurement is only for the target compound. |
| Linearity (r²) | ≥ 0.999 | Confirms a proportional relationship between absorbance and concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Demonstrates how close the measured results are to the true value. amsbiopharma.com |
| Precision (RSD) | ≤ 2% | Shows the reproducibility of the results under various conditions. amsbiopharma.com |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Defines the lowest detectable concentration. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | Defines the lowest quantifiable concentration with reliability. |
| Robustness | No significant change in results with minor variations | Confirms the reliability of the method during routine use. |
By rigorously applying these advanced analytical methodologies and validation principles, researchers can ensure that the data generated for this compound is of high quality, thereby supporting the integrity and progress of scientific inquiry.
Environmental Fate and Degradation Pathways of N 4 2 Chlorophenoxy Phenyl Acetamide
Photodegradation Studies in Simulated Environmental Conditions
Photodegradation, the breakdown of compounds by light, is a significant pathway for the environmental dissipation of many organic chemicals. The chlorophenoxy and phenylacetamide moieties of N-[4-(2-chlorophenoxy)phenyl]acetamide are expected to be susceptible to photolytic cleavage.
Specific data on the wavelength-dependent photolysis and quantum yields for this compound are not extensively documented in scientific literature. However, studies on related chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) demonstrate that photodegradation is induced by UV irradiation. researchgate.net The efficiency of this process is influenced by the wavelength of light and the surrounding environmental matrix. For instance, the photodegradation of 2,4-dichlorophenol, a common intermediate of chlorophenoxy herbicides, has been observed under both UV and visible light, with the rate being dependent on the presence of photocatalysts. nih.gov
Based on studies of analogous compounds, the primary photodegradation pathway for this compound is anticipated to involve the cleavage of the ether bond. This reaction would yield 2-chlorophenol and N-(4-hydroxyphenyl)acetamide. The photodegradation of phenoxy acid herbicides is known to produce the corresponding chlorophenols as key intermediates. nih.gov Further irradiation could lead to the degradation of these initial products.
Table 1: Potential Photodegradation Products of this compound Inferred from Analogous Compounds
| Parent Compound Analogue | Potential Photodegradation Product of this compound | Reference Compound and Identified Product |
| Phenoxyalkanoic Acid Herbicides | 2-Chlorophenol | 2,4-D yielding 2,4-Dichlorophenol nih.gov |
| General Photolysis of Aromatic Ethers | N-(4-hydroxyphenyl)acetamide | Cleavage of the ether linkage |
Future Research Trajectories for N 4 2 Chlorophenoxy Phenyl Acetamide
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of acetamide (B32628) derivatives is a cornerstone of organic chemistry, and the pursuit of more efficient and environmentally benign methods is a constant goal. Future research concerning N-[4-(2-chlorophenoxy)phenyl]acetamide is likely to focus on "green chemistry" principles to minimize hazardous substances and improve energy efficiency. capitalresin.com
Key areas for exploration include:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques offer rapid, efficient, and often higher-yield alternatives to conventional heating methods. researchgate.net Investigating their application could significantly shorten reaction times and reduce energy consumption in the synthesis of this compound and its analogues.
Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents is a primary goal of green chemistry. researchgate.net Research into solid-state or solvent-free acetylation and etherification reactions could lead to a more sustainable manufacturing process for this compound. researchgate.netnih.gov
Catalyst Development: The use of reusable and highly efficient catalysts can improve the sustainability of synthetic processes. Future work may involve developing novel catalysts for the key bond-forming reactions in the synthesis of this compound, such as the ether linkage or the amide bond formation.
A comparative look at potential synthetic approaches is summarized below:
| Synthesis Method | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |
| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |
| Energy Consumption | High | Low to moderate | Low |
| Solvent Use | Often requires large volumes | Can often reduce solvent volume | Can use alternative solvents |
| Potential Yield | Variable | Often higher | Often higher |
| Environmental Impact | Higher | Lower | Lower |
Application in Functional Material Science Research (e.g., polymer precursors, sensing materials)
The structural features of this compound, including its aromatic rings and polar acetamide group, make it an interesting candidate for materials science. While specific applications are not yet well-documented, its potential as a building block for functional materials is a ripe area for future research. ontosight.ai
Polymer Precursors: The molecule could serve as a monomer or a modifying agent in the synthesis of new polymers. The phenoxy and acetamide groups could be functionalized to allow for polymerization, potentially leading to materials with unique thermal, mechanical, or optical properties.
Sensing Materials: The aromatic and polar nature of the compound suggests it could be incorporated into sensor arrays. Its ability to interact with other molecules through various non-covalent interactions could be exploited for the development of chemical sensors designed to detect specific analytes. Research would involve integrating the molecule onto electrode surfaces or into polymer matrices and evaluating its response to different chemical stimuli.
Development of Advanced Computational Models for Predictive Research
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For this compound and its derivatives, advanced computational models can accelerate the discovery of new applications.
Density Functional Theory (DFT) Calculations: DFT studies can elucidate the electronic structure, molecular geometry, and reactivity of the molecule. uomphysics.net Such calculations help in understanding its fundamental properties and predicting how it will interact with other molecules, which is crucial for designing new materials or biologically active compounds. researchgate.net
Molecular Docking: To explore potential biological targets, molecular docking simulations can predict the binding affinity and mode of interaction of this compound with various enzymes or receptors. orientjchem.org This approach can screen for potential anticancer or antimicrobial targets, guiding further experimental validation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related compounds, QSAR models can be developed to correlate specific structural features with observed biological activity or material properties. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, streamlining the design process.
Table of Computational Research Findings for Related Acetamide Structures:
| Computational Method | Application | Key Findings for Related Compounds | Reference |
| DFT | Structural and Electronic Analysis | Analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential. | uomphysics.net |
| Molecular Docking | Binding Mode Prediction | Identification of potential binding interactions with enzymes like COX-1 and COX-2. | orientjchem.org |
| 3D-QSAR | Predictive Activity Modeling | Development of pharmacophore models to predict the activity of new derivatives as potential enzyme inhibitors. | nih.gov |
Investigation of Broader Biological Activities in Diverse Model Systems (Excluding Human Clinical Applications)
While the primary focus of research on similar compounds has often been in specific therapeutic areas, the unique structure of this compound warrants a broader investigation into its biological effects in various non-human model systems. The acetamide scaffold is a common feature in many biologically active compounds. researchgate.net
Anticancer Activity: Phenylacetamide derivatives have shown potential as anticancer agents in various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer. nih.gov Future research could involve screening this compound against a diverse panel of cancer cell lines to identify any cytotoxic or anti-proliferative effects. researchgate.netijcce.ac.ir
Antimicrobial and Antifungal Properties: Compounds with similar structures have been investigated for their ability to inhibit the growth of bacteria and fungi. ontosight.ainih.gov In vitro studies against pathogenic bacterial strains (like Xanthomonas oryzae) and fungal species could reveal novel antimicrobial applications. nih.gov
Anti-inflammatory and Analgesic Activity: The acetamide moiety is famously present in paracetamol, a well-known analgesic. Furthermore, some N-phenylacetamide derivatives have been explored for their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org Investigating these activities in animal models of inflammation and pain could be a fruitful research direction.
Nematicidal Activity: Certain N-phenylacetamide derivatives have demonstrated activity against nematodes like Meloidogyne incognita. nih.gov This suggests a potential application in agriculture, which could be explored through in vitro and in vivo testing against various plant-parasitic nematodes.
Integration with Emerging Technologies in Chemical and Biological Research
The advancement of this compound research can be significantly amplified by integrating it with emerging technologies that are revolutionizing the scientific landscape. iipseries.org
High-Throughput Screening (HTS): HTS platforms can rapidly test the compound against thousands of biological targets or in various material science formulations. This technology can quickly identify potential applications that would be time-consuming to discover through traditional methods.
Artificial Intelligence (AI) and Machine Learning: AI algorithms can analyze large datasets from computational models and HTS to predict new derivatives with enhanced properties, optimize synthetic routes, and identify novel biological activities. capitalresin.com
Nanotechnology: The formulation of this compound into nanoparticles or other nanostructures could enhance its properties for specific applications. capitalresin.com For instance, in biological systems, nanotechnology could be used for targeted delivery to specific cells or tissues, while in materials science, it could be used to create nanocomposites with improved characteristics. iipseries.org
By embracing these future research trajectories, the scientific community can unlock the full potential of this compound, potentially leading to novel discoveries and applications across multiple disciplines.
Q & A
Q. What are the established synthesis protocols for N-[4-(2-chlorophenoxy)phenyl]acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from 4-aminophenol or its derivatives. A common route includes:
- Nucleophilic substitution : Reacting 4-(2-chlorophenoxy)aniline with acetyl chloride in the presence of a base (e.g., sodium hydroxide) under reflux in ethanol or dichloromethane .
- Catalytic optimization : Yields improve with slow addition of acetyl chloride and controlled temperature (60–80°C). Side products like N-acetyl overreactions are minimized using stoichiometric control .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the acetamide moiety (δ ~2.1 ppm for CH, δ ~168 ppm for carbonyl) and 2-chlorophenoxy substitution (aromatic protons at δ 6.8–7.4 ppm) .
- HPLC/MS : Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (m/z ~289 for [M+H]) .
Q. What is the proposed mechanism of action for its biological activity?
Computational docking studies suggest interaction with enzymes like COX-2 (cyclooxygenase-2) and GABA receptors , supported by in vitro assays showing IC values in the µM range. The 2-chlorophenoxy group enhances hydrophobic binding to active sites .
Q. How does this compound compare to structurally similar acetamides in terms of activity?
| Compound | Structural Feature | Key Activity |
|---|---|---|
| This compound | 2-Chlorophenoxy group | Anticonvulsant, cytotoxic |
| N-(4-Chlorophenyl)acetamide | Single chlorine substitution | Moderate analgesic |
| The 2-chlorophenoxy moiety enhances receptor selectivity and metabolic stability compared to simpler analogs . |
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in large-scale reactions?
- Solvent selection : Replacing ethanol with DMF improves solubility of intermediates, reducing side-product formation.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in aryl ether formation steps .
Q. How can discrepancies between computational docking predictions and experimental binding assays be resolved?
- Free energy calculations : Use molecular dynamics (MD) simulations to account for solvent effects and protein flexibility, which are often oversimplified in docking .
- Surface plasmon resonance (SPR) : Validate binding kinetics (k/k) to reconcile affinity differences .
Q. What strategies enhance bioactivity through targeted derivatization?
- Bioisosteric replacement : Substitute the chloro group with trifluoromethyl to improve lipophilicity and blood-brain barrier penetration .
- Hybrid analogs : Conjugate with quinazoline scaffolds (e.g., N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide) to dual-target kinase and receptor pathways .
Q. How can novel biological targets be identified for this compound?
- Phage display libraries : Screen for protein interactions to uncover off-target effects.
- CRISPR-Cas9 knockouts : Validate target relevance by observing activity loss in specific gene-deleted cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
